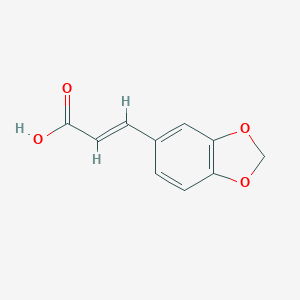

3,4-Methylenedioxycinnamic acid

描述

3,4-Methylenedioxycinnamic acid (MDCA; CAS 2373-80-0) is a cinnamic acid derivative with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol . Its structure features a methylenedioxy group (a fused 1,3-dioxole ring) attached to the benzene ring of cinnamic acid, conferring unique electronic and steric properties. MDCA is naturally found in fungi such as Biscogniauxia formosanensis and plants like Zostera marina (eelgrass) , though its concentrations in natural sources are generally low .

MDCA acts as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, promoting the accumulation of soluble phenolic compounds like vanillic acid . It is also utilized in synthetic pathways for pharmaceuticals, such as tadalafil intermediates , and exhibits moderate antimicrobial activity .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate with water and sodium hydroxide in tetrahydrofuran, followed by acidification with hydrochloric acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .

化学反应分析

Metabolic Transformations in Plant Systems

MDCA serves as a precursor to piperonylic acid (PA) through in planta metabolic processing . This conversion enables PA to act as a selective mechanism-based inactivator of cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A1) in the phenylpropanoid pathway . Key findings include:

-

Inhibition Kinetics : PA forms a stable metabolite-P450 complex () with CYP73A1, exhibiting saturable inactivation (, ) .

-

Biological Impact : MDCA disrupts auxin gradients by interfering with auxin efflux and biosynthesis, leading to root growth inhibition in Arabidopsis thaliana .

Hydrogenation Reactions

The α,β-unsaturated double bond in MDCA undergoes catalytic hydrogenation to yield saturated derivatives:

These reactions highlight the compound’s utility in generating bioactive intermediates for pharmaceutical studies .

Condensation and Amide Formation

MDCA’s carboxylic acid group participates in condensation reactions to form amides and dithiocarbamate derivatives:

-

Amide Synthesis : Reacting MDCA with silapiperidine salts using EDC/HOBt yields crystalline amides (77% yield) .

-

Anti-Tumor Derivatives : 17 novel MDCA amide-dithiocarbamate hybrids were synthesized, with compound 4a showing promising anti-proliferative activity against cancer cell lines .

Coupling Reactions (Heck Reaction)

MDCA can be synthesized via palladium-catalyzed coupling:

-

Heck Reaction : 1-Bromo-3,4-methylenedioxybenzene reacts with acrylic acid under Pd catalysis to form MDCA . This method offers a scalable route for producing MDCA and its analogs.

Enzyme Inhibition and Biochemical Interactions

MDCA and its derivatives exhibit targeted enzyme inhibition:

-

4CL Inhibition : MDCA competitively inhibits 4-coumarate-CoA ligase (4CL), redirecting phenylpropanoid flux toward oligolignols and flavonoids .

-

NLRP3 Inflammasome Suppression : The derivative 3,4-methylenedioxy-β-nitrostyrene blocks NLRP3 ATPase activity, preventing ASC speck formation in immune cells .

Stability and Degradation

科学研究应用

Anti-Cancer Properties

Recent studies have highlighted the potential of MDCA and its derivatives in anti-cancer therapies. For instance, novel derivatives synthesized from MDCA have shown promising antiproliferative activities against various cancer cell lines. A study synthesized 17 derivatives and identified several with potent activity against HeLa cells, exhibiting an IC50 value as low as 1.01 μM. Mechanistic studies indicated that these compounds induce apoptosis through mitochondrial pathways and inhibit cell migration and colony formation .

Table 1: Antiproliferative Activity of MDCA Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4a | 1.01 | Induces apoptosis, inhibits migration |

| 4b | TBD | TBD |

| ... | ... | ... |

Gastroprotective Effects

MDCA has been studied for its protective effects against gastric lesions induced by hydrochloric acid and ethanol in animal models. In one study, MDCA significantly reduced the length of gastric lesions compared to control groups, demonstrating an inhibition rate of up to 86.3% in specific tests . The compound appears to exert its protective effects by inhibiting excessive gastric acid secretion and promoting gastric mucosal healing.

Table 2: Gastroprotective Effects of MDCA

| Treatment Group | Lesion Length (mm) | Inhibition Rate (%) |

|---|---|---|

| Control | 74.2 ± 15.7 | - |

| MDCA (200 mg/kg) | 10.2 ± 5.0 | 86.3 |

| Cimetidine (Positive Control) | 35.0 ± 8.5 | 52.8 |

Plant Growth Regulation

MDCA has been identified as an allelochemical that affects plant growth by inhibiting lignification processes and altering auxin metabolism in plants such as Asparagus . This property suggests potential applications in agricultural practices, particularly in managing crop growth and development.

Table 3: Effects of MDCA on Plant Metabolism

| Parameter | Control Group | MDCA Treatment |

|---|---|---|

| Lignification Rate | High | Low |

| Auxin Levels | Baseline | Altered |

| Metabolic Shifts | None | Significant |

Synthesis and Evaluation

The synthesis of MDCA derivatives typically involves standard organic chemistry techniques, including condensation reactions and functional group modifications to enhance biological activity. Evaluation methods include cytotoxicity assays, apoptosis detection assays, and in vivo models for gastroprotection.

Mechanistic Studies

Mechanistic insights into the action of MDCA derivatives often rely on advanced techniques such as flow cytometry for apoptosis analysis, Western blotting for protein expression studies, and histological examinations for tissue analysis.

作用机制

The mechanism of action of 3,4-Methylenedioxycinnamic acid involves its interaction with specific molecular targets. As an inhibitor of 4-hydroxycinnamoyl-CoA ligase, it interferes with the enzyme’s activity, affecting the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various plant secondary metabolites . Additionally, the compound undergoes electron transfer reactions with radicals, which may contribute to its antioxidant properties .

相似化合物的比较

Comparison with Similar Cinnamic Acid Derivatives

Structural and Physicochemical Properties

Key Observations :

- The methylenedioxy group in MDCA creates a rigid, planar structure, enhancing thermal stability (higher melting point vs. caffeic acid) .

Antimicrobial Activity

Key Observations :

- MDCA’s antimycobacterial activity is weaker than 4-methoxycinnamic acid but stronger than 4-chloro or 4-amino derivatives .

- The methylenedioxy group may reduce membrane permeability compared to single methoxy or nitro groups, explaining its moderate MIC values .

Commercial Availability and Cost

| Compound | Price (5g, 99% purity) | Key Suppliers |

|---|---|---|

| MDCA | ¥52–¥632 | Sigma-Aldrich, TCI Chemicals |

| Caffeic acid | ~¥300–¥500 | ChemFaces, Sigma-Aldrich |

| 4-Methoxycinnamic acid | ~¥200–¥400 | Alfa Aesar, Merck |

Market Notes:

- MDCA is niche compared to caffeic or ferulic acids, reflected in higher costs for bulk quantities .

生物活性

3,4-Methylenedioxycinnamic acid (MDCA) is a derivative of cinnamic acid known for its diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with MDCA.

Chemical Structure and Properties

This compound is characterized by the presence of a methylenedioxy group attached to the aromatic ring of cinnamic acid. Its molecular formula is C10H10O4, and it exhibits solubility in organic solvents. The double bond in the aliphatic chain contributes to its biological activity.

Antimicrobial Activity

MDCA has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Notably, it has been reported to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 312 µM . Further studies indicated variable MIC values against different Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

| Microorganism | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | 312 |

| Staphylococcus aureus | Variable |

| Escherichia coli | >6000 |

The compound's mechanism may involve disrupting bacterial cell membranes and interacting with nucleic acids, thereby inhibiting essential biochemical processes .

Anticancer Activity

MDCA exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in HeLa cells, with an IC50 value as low as 1.01 µM for some derivatives . The compound triggers mitochondrial-mediated intrinsic pathways leading to cell cycle arrest in the G2/M phase and inhibits colony formation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.01 |

| SKOV-3 | 7.87 - 70.53 |

| MCF-7 | 11.20 - 93.46 |

These findings suggest that MDCA and its derivatives could serve as potential leads for developing new anticancer therapies.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, MDCA has been evaluated for its antioxidant properties. Compounds derived from MDCA showed significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

Insecticidal Activity

Recent studies have highlighted the larvicidal activity of MDCA against Aedes aegypti, the primary vector for several viral diseases. The compound exhibited LC50 and LC90 values of 28.9 μM and 162.7 μM, respectively, demonstrating its potential as a natural insecticide. Importantly, it showed no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM .

Safety Profile

Toxicological assessments indicate that MDCA has a favorable safety profile. In vivo studies on mice showed mild behavioral effects at high doses (2000 mg/kg), but no significant toxicity was observed in vital organs such as the liver and kidneys . This suggests that MDCA could be a safer alternative to conventional synthetic drugs.

常见问题

Basic Research Questions

Q. What are the primary experimental methods for synthesizing 3,4-Methylenedioxycinnamic acid, and what challenges are associated with its synthesis?

- Methodology : Synthesis typically involves multi-step organic reactions, such as the interesterification of phenylpropanoid precursors or photomechanical solid-state topochemical reactions. For example, intermediates like ethyl 3,4-methylenedioxycinnamate may be hydrolyzed under acidic conditions to yield the final product. Challenges include low yields due to side reactions (e.g., polymerization) and the need for precise control of reaction parameters like temperature and solvent polarity .

- Key Considerations : Use inert atmospheres (e.g., N₂) to prevent oxidation and monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodology :

- Structural Analysis : ¹H/¹³C NMR to confirm the (E)-configuration of the propenoic acid group and the methylenedioxybenzene ring. Compare spectral data with NIST reference standards .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and acetonitrile/water mobile phase.

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., ~181–183°C) and decomposition thresholds .

Q. What are the known biological targets or enzyme inhibitory effects of this compound?

- Mechanistic Insight : The compound inhibits phenylpropanoid pathway enzymes like 4-hydroxycinnamoyl-CoA ligase, redirecting metabolic flux toward soluble phenolics such as vanillic acid. This is validated via enzyme kinetics assays (e.g., Michaelis-Menten plots) using purified enzymes and spectrophotometric monitoring of cofactor depletion (e.g., ATP/NADH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as MIC values against Mycobacterium tuberculosis?

- Case Study : Discrepant MIC values (e.g., 312 µM vs. >520 µM) may arise from differences in assay conditions (e.g., bacterial strain viability, culture media pH, or solvent carrier effects).

- Methodological Recommendations :

- Standardize protocols using CLSI guidelines for antimicrobial susceptibility testing.

- Include positive controls (e.g., isoniazid) and validate compound solubility in DMSO/PBS mixtures to avoid false negatives .

Q. What strategies optimize the yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Synthetic Optimization :

- Catalysis : Use Novozym 435 (immobilized lipase) for regioselective esterification/amidation reactions in non-polar solvents (e.g., hexane).

- Protecting Groups : Introduce temporary protections (e.g., acetyl for hydroxyl groups) to prevent unwanted side reactions during functionalization .

Q. How does the methylenedioxy moiety influence the photophysical and redox properties of this compound?

- Experimental Design :

- Spectroscopic Analysis : UV-Vis spectroscopy (200–400 nm) to assess π→π* transitions in the conjugated system.

- Electrochemical Profiling : Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to determine oxidation potentials linked to the electron-donating methylenedioxy group.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic structure with observed reactivity .

Q. What are the best practices for evaluating the compound’s stability under varying storage and experimental conditions?

- Stability Protocols :

- Thermal Degradation : Accelerated aging studies (40–60°C) with HPLC monitoring to identify decomposition products (e.g., decarboxylation to 3,4-methylenedioxystyrene).

- Light Sensitivity : Store in amber vials at –20°C under inert gas to prevent photochemical dimerization .

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQYZMGOKIROEC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901400 | |

| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to yellow powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000248 [mmHg] | |

| Record name | 3,4-(Methylenedioxy)cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18103 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38489-76-8, 2373-80-0 | |

| Record name | 3,4-Methylenedioxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。